7-pyridin-2-ylimidazo[1,2-a]pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H9N3 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
7-pyridin-2-ylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C12H9N3/c1-2-5-13-11(3-1)10-4-7-15-8-6-14-12(15)9-10/h1-9H |
InChI Key |
AZDWSVWOEDWZSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC3=NC=CN3C=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 7 Pyridin 2 Ylimidazo 1,2 a Pyridine and Analogues
Fundamental Synthetic Approaches to Imidazo[1,2-a]pyridines
The construction of the imidazo[1,2-a]pyridine (B132010) core is the focal point of numerous synthetic endeavors. bio-conferences.org Chemists have developed a variety of powerful reactions to build this fused-ring system, which can be broadly categorized into condensation reactions, oxidative couplings, tandem sequences, and amino-oxygenation protocols. rsc.orgresearchgate.net These approaches provide the foundational chemistry required for the synthesis of complex derivatives, including 7-pyridin-2-ylimidazo[1,2-a]pyridine.
Condensation Reactions
Condensation reactions represent the most traditional and widely utilized strategy for synthesizing the imidazo[1,2-a]pyridine skeleton. researchgate.net These methods typically involve the formation of the imidazole (B134444) ring by reacting a 2-aminopyridine (B139424) precursor with a suitable three-carbon synthon, leading to cyclization and the formation of the bicyclic system.
The reaction between 2-aminopyridines and α-halocarbonyl compounds, such as α-haloketones, is a classic and robust method for the synthesis of imidazo[1,2-a]pyridines. bio-conferences.orgresearchgate.net This transformation, often referred to as the Tschitschibabin (or Chichibabin) synthesis, was first reported in 1925. bio-conferences.orge3s-conferences.org The reaction mechanism proceeds through an initial SN2 reaction where the endocyclic nitrogen of the 2-aminopyridine acts as a nucleophile, attacking the α-carbon of the carbonyl compound and displacing the halide. This forms a pyridinium (B92312) salt intermediate, which then undergoes intramolecular cyclization via condensation between the exocyclic amino group and the carbonyl carbon, followed by dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system. e3s-conferences.org
Numerous variations of this reaction have been developed, employing different catalysts and conditions to improve yields and broaden the substrate scope. bio-conferences.org For instance, catalyst-free versions can be achieved at elevated temperatures or under microwave irradiation. bio-conferences.org Dong-Jian Zhu and colleagues reported a method that proceeds efficiently at 60°C without any catalyst or solvent. bio-conferences.org The incorporation of a base, such as sodium bicarbonate, can facilitate the reaction under milder conditions and improve efficiency. bio-conferences.orgresearchgate.net
Table 1: Examples of Imidazo[1,2-a]pyridine Synthesis via Condensation with α-Halocarbonyls
| 2-Aminopyridine Derivative | α-Halocarbonyl Compound | Conditions | Product | Citation |
| 2-Aminopyridine | Bromoacetaldehyde | 150-200°C, sealed tube | Imidazo[1,2-a]pyridine | bio-conferences.orge3s-conferences.org |
| 2-Aminopyridine | α-Bromo/chloroketones | 60°C, catalyst-free, solvent-free | Substituted Imidazo[1,2-a]pyridines | bio-conferences.org |
| Substituted 2-Aminopyridines | Substituted Phenacyl Bromides | DBU, aqueous ethanol (B145695), RT | 2-Arylimidazo[1,2-a]pyridines | researchgate.net |
| 2-Aminopyridine | 1,3-Dichloroacetone | Reflux in ethanol | 2-Chloromethylimidazo[1,2-a]pyridine | acs.org |
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules, such as imidazo[1,2-a]pyridine derivatives, in a single step from three or more starting materials. researchgate.netacs.org This approach offers significant advantages in terms of atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds. acs.org
One of the most prominent MCRs for this purpose is the Groebke–Blackburn–Bienaymé (GBB) reaction. researchgate.netmdpi.com This three-component condensation involves the reaction of a 2-aminopyridine, an aldehyde, and an isocyanide, typically catalyzed by a Lewis or Brønsted acid like scandium triflate or iodine. bio-conferences.orgresearchgate.netnih.gov The reaction mechanism involves the formation of an imine from the 2-aminopyridine and aldehyde, which is then attacked by the isocyanide. A subsequent intramolecular cyclization leads to the formation of the 3-aminoimidazo[1,2-a]pyridine product. bio-conferences.org Other three-component strategies have also been developed, utilizing different partners such as terminal alkynes or trimethylsilylcyanide. bio-conferences.org
Table 2: Multicomponent Reactions for Imidazo[1,2-a]pyridine Synthesis
| Component 1 | Component 2 | Component 3 | Catalyst | Product Type | Citation |
| 2-Aminopyridine | Aldehyde | Isonitrile | Scandium triflate | 3-Aminoimidazo[1,2-a]pyridines | bio-conferences.org |
| 2-Aminopyridine | Aldehyde | Terminal Alkyne | Copper | Substituted Imidazo[1,2-a]pyridines | bio-conferences.org |
| 2-Aminopyridine | Aldehyde | Trimethylsilylcyanide (TMSCN) | Scandium triflate | 3-Aminoimidazo[1,2-a]pyridines | bio-conferences.org |
| 2-Aminopyrazine | Aryl Aldehyde | tert-Butyl Isocyanide | Iodine | Imidazo[1,2-a]pyrazine derivatives | nih.gov |
Oxidative Coupling Reactions
Oxidative coupling reactions have emerged as a powerful and modern alternative for the synthesis of imidazo[1,2-a]pyridines. rsc.org These methods often proceed via transition-metal-catalyzed C-H activation, allowing for the direct coupling of 2-aminopyridines with various partners without the need for pre-functionalized substrates. researchgate.netthieme-connect.com
A common approach involves the copper-catalyzed aerobic oxidative coupling of 2-aminopyridines with ketones or terminal alkynes. organic-chemistry.orgresearchgate.net For example, using air as a green and inexpensive oxidant, 2-aminopyridines can react with nitroolefins in the presence of a copper(I) catalyst to form the imidazo[1,2-a]pyridine core. organic-chemistry.org This process is believed to involve a Michael addition followed by an oxidative cyclization. organic-chemistry.org Palladium-catalyzed direct oxidative C–H/C–H coupling reactions have also been developed, enabling the regioselective functionalization of the imidazo[1,2-a]pyridine ring with other heterocycles like thiophenes and furans. thieme-connect.com Furthermore, transition-metal-free protocols using iodine as a mediator for the oxidative coupling of 2-aminopyridines and terminal alkynes have been reported. researchgate.net
Table 3: Examples of Oxidative Coupling Reactions
| Substrates | Catalyst/Mediator | Oxidant | Key Features | Citation |
| 2-Aminopyridines + Acetophenones | CuI | Air (aerobic) | Broad functional group tolerance | organic-chemistry.org |
| 2-Aminopyridines + Nitroolefins | CuBr | Air (aerobic) | One-pot procedure, green oxidant | organic-chemistry.org |
| Imidazo[1,2-a]pyridines + Thiophenes/Furans | Pd(OAc)₂ | Cu(OAc)₂ | Direct C-H/C-H coupling | thieme-connect.com |
| 2-Aminopyridine + Aromatic Terminal Alkynes | Iodine | Not specified (Iodine mediated) | Transition-metal-free | researchgate.net |
Tandem Reaction Sequences
Tandem, or cascade, reactions offer an elegant and efficient pathway to complex molecular architectures by enabling multiple bond-forming events to occur in a single pot without the isolation of intermediates. researchgate.netacs.org This approach is particularly valuable for the synthesis of the imidazo[1,2-a]pyridine scaffold, as it can rapidly build the bicyclic system from simple starting materials. researchgate.net
One notable example is the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and nitroolefins. This transformation can proceed via a cascade reaction involving an initial aza-Michael addition of the 2-aminopyridine to the nitroalkene, followed by an intramolecular cyclization and subsequent aromatization, often through the elimination of the nitro group or an oxidative step. bio-conferences.orgorganic-chemistry.org Another sophisticated example involves a tandem sequence of a Groebke–Blackburn–Bienaymé (GBB) reaction followed by an Ugi four-component reaction to produce complex peptidomimetics containing the imidazo[1,2-a]pyridine core. beilstein-journals.org These sequences showcase the power of tandem reactions to construct highly functionalized molecules in a convergent manner. researchgate.net
Amino-Oxygenation Protocols
Amino-oxygenation represents a more specialized strategy for the functionalization of molecules, and its application in the direct synthesis of the imidazo[1,2-a]pyridine core is a subject of ongoing research. rsc.orgsemanticscholar.org This type of protocol involves the formal addition of both a nitrogen and an oxygen atom across a double or triple bond. While detailed examples focusing solely on the construction of the core ring via this method are less common than condensation or coupling reactions, the principles can be applied to create functionalized precursors. For instance, silver-catalyzed amino-oxygenation has been reported as a strategy in the broader context of imidazo[1,2-a]pyridine synthesis, highlighting the potential for developing novel cyclization pathways that incorporate both nitrogen and oxygen functionalities in a single, controlled step. semanticscholar.org
Hydroamination Strategies
Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, presents an atom-economical route to nitrogen-containing heterocycles. For the synthesis of the imidazo[1,2-a]pyridine core, intramolecular hydroamination of N-propargyl-2-aminopyridines is a key strategy.
One notable approach involves a "water-mediated" synthesis where N-(prop-2-yn-1-yl)pyridin-2-amines undergo intramolecular hydroamination. organic-chemistry.orgnih.gov This method is conducted at elevated temperatures (120°C) in water, which acts as both the solvent and a catalyst, obviating the need for any additional metal catalysts. organic-chemistry.org This process has demonstrated high efficacy, yielding various methylimidazo[1,2-a]pyridines in excellent yields, typically ranging from 75% to 97%. organic-chemistry.org The reaction is believed to proceed through the activation of the alkyne by protonation, facilitating the nucleophilic attack by the pyridine (B92270) nitrogen.
The versatility of hydroamination is further highlighted by the use of late transition metal catalysts which can facilitate the addition of N-H nucleophiles across C-C multiple bonds under milder conditions. These metal-catalyzed cyclizations are particularly efficient for forming five- or six-membered rings and are widely used in the synthesis of N-heterocycles. acs.orgosi.lv
| Strategy | Key Reagents/Conditions | Products | Yield Range | Reference |
|---|---|---|---|---|
| Water-Mediated Hydroamination | N-(prop-2-yn-1-yl)pyridin-2-amines, Water, 120°C | Methylimidazo[1,2-a]pyridines | 75-97% | organic-chemistry.org |
Carbene Transformations
Carbene transformations offer a powerful tool for the construction of the imidazo[1,2-a]pyridine ring system. These highly reactive intermediates can be involved in cascade reactions that efficiently build the heterocyclic core.
One such strategy involves the reaction of pyridine-based sulfilimines with ynamides. This method proceeds through a carbene intermediate to afford 2-amino-substituted imidazo[1,2-a]pyridines. The development of cascade reactions involving carbenes is considered a green and efficient strategy due to its potential for minimizing environmentally hazardous byproducts.
C-H Functionalizations
Direct C-H functionalization has emerged as a highly attractive and sustainable strategy for synthesizing and modifying imidazo[1,2-a]pyridines. This approach avoids the need for pre-functionalized starting materials, thus improving atom and step economy.
The imidazo[1,2-a]pyridine skeleton can be functionalized at various positions through C-H activation. For instance, the C3 position is particularly susceptible to functionalization. An yttrium-catalyzed three-component aza-Friedel–Crafts reaction of imidazo[1,2-a]pyridines, aldehydes, and amines allows for the efficient synthesis of C3-alkylated derivatives with moderate to good yields.
Furthermore, visible light-induced C-H functionalization has gained prominence as a green and simple method. Photoredox catalysis can be used to introduce various functional groups, such as perfluoroalkyl and alkoxycarbonyl groups, onto the imidazo[1,2-a]pyridine core at room temperature. For example, a rose bengal-catalyzed C3-alkoxycarbonylation of imidazo[1,2-a]pyridines has been developed using (NH₄)₂S₂O₈ as an oxidant under blue LED illumination.
The N-1 atom in 2-arylimidazo[1,2-a]pyridines can act as a directing group, facilitating metal-catalyzed ortho C-H functionalization of the 2-aryl substituent. This strategy provides a versatile method for creating ortho-substituted derivatives, which are of significant interest in medicinal chemistry.
Advanced Synthetic Innovations Applicable to this compound
Recent advancements in synthetic chemistry have focused on developing more environmentally friendly and efficient methods for constructing the imidazo[1,2-a]pyridine scaffold. These innovations include metal-free pathways, microwave-assisted synthesis, and solvent-free conditions.
Metal-Free Synthetic Pathways
The development of metal-free synthetic routes is a key goal in green chemistry, aiming to avoid the cost and toxicity associated with transition metal catalysts. Several effective metal-free protocols for the direct synthesis of imidazo[1,2-a]pyridines have been reported.
A rapid and efficient route involves the NaOH-promoted cycloisomerization of N-propargylpyridiniums. This reaction proceeds under ambient, aqueous conditions and can provide quantitative yields in minutes, even on a gram scale. Another approach is the catalyst-free condensation of 2-aminopyridine with halogenoesters under reflux conditions in ethanol, which serves as a key step in the synthesis of potent respiratory syncytial virus fusion inhibitors.
Three-component reactions, such as the Groebke–Blackburn–Bienaymé reaction, which combines 2-aminopyridine, an aldehyde, and an isocyanide, can also be performed under catalyst-free conditions in deep eutectic solvents like a urea-choline chloride mixture. These methods offer advantages such as the use of biodegradable solvents and simple purification processes.
| Method | Key Reagents/Conditions | Advantages | Reference |
|---|---|---|---|
| Cycloisomerization | N-propargylpyridiniums, aq. NaOH, ambient temp. | Rapid, quantitative yield, aqueous, ambient conditions | bio-conferences.org |
| Condensation | 2-aminopyridine, ethyl bromopyruvate, ethanol, reflux | Eco-friendly, catalyst-free | researchgate.net |
| Groebke–Blackburn–Bienaymé | 2-aminopyridine, aldehyde, isocyanide, deep eutectic solvent, 80°C | Catalyst-free, biodegradable solvent, simple purification | organic-chemistry.org |
Microwave-Assisted Synthesis
Microwave irradiation has become a valuable tool in organic synthesis for its ability to dramatically reduce reaction times and improve yields. The synthesis of imidazo[1,2-a]pyridines has greatly benefited from this technology.
The classical condensation of 2-aminopyridine with α-haloketones can be performed efficiently under microwave irradiation, often without the need for a solvent or catalyst. For example, the reaction between 2-aminopyridine and various phenacyl bromides can be completed in as little as 60 seconds with yields ranging from 24% to 99%.
Microwave assistance is also applied to multicomponent reactions. The Groebke–Blackburn–Bienaymé reaction to form imidazo[1,2-a]pyridine-chromone hybrids has been successfully performed using microwave heating in ethanol with ammonium (B1175870) chloride as a catalyst, achieving short reaction times under eco-friendly conditions.
| Reaction Type | Reactants | Conditions | Reaction Time | Yield Range | Reference |
|---|---|---|---|---|---|
| Condensation | 2-aminopyridine, phenacyl bromides | Microwave, Solvent-free | 60 seconds | 24-99% | |
| Groebke–Blackburn–Bienaymé | 2-aminopyridines, 3-formyl-chromone, isocyanides | Microwave, NH₄Cl, EtOH, 60°C | 30 min | - | |
| Three-component | Pyridin-2-amine, 3-phenylpropiolaldehyde, alcohol | Microwave, TsOH, Solvent-free | - | Good |
Solvent-Free Reaction Conditions
Eliminating solvents from chemical reactions is a primary goal of green chemistry, as it reduces waste and potential environmental hazards. Several solvent-free methods for the synthesis of imidazo[1,2-a]pyridines have been developed.
The condensation of 2-aminopyridines with α-bromo-β-keto esters or α-bromoketones can be achieved under solvent-free conditions, either through thermal heating or microwave irradiation. Another highly efficient and environmentally benign method is the use of grindstone chemistry. Simply grinding 2-aminopyridines with ω-bromomethylketones in a mortar and pestle at room temperature for a few minutes can produce imidazo[1,2-a]pyridines in nearly quantitative yields without any solvent or catalyst. This method offers significant advantages, including short reaction times, a simple water-based workup, and the avoidance of chromatographic purification.
Catalytic Methodologies
The synthesis of the imidazo[1,2-a]pyridine scaffold, including this compound, has been significantly advanced through the development of various catalytic systems. These methods offer advantages such as milder reaction conditions, improved yields, and greater functional group tolerance compared to traditional synthetic routes. Copper, palladium, iron, and iodine-based catalysts have been prominently featured in these transformations.
Copper-catalyzed reactions are among the most extensively studied for the synthesis of imidazo[1,2-a]pyridines. One-pot procedures involving the reaction of aminopyridines with nitroolefins using copper(I) iodide (CuI) or copper(I) bromide (CuBr) as a catalyst and air as the oxidant have proven effective. organic-chemistry.orgnih.gov Optimization of these reactions has shown that CuBr is a highly effective catalyst, with dimethylformamide (DMF) as the preferred solvent at a temperature of 80°C, leading to yields of up to 90%. organic-chemistry.org These reactions are noted for their compatibility with a broad range of functional groups, although electron-rich substrates tend to provide better yields than electron-deficient ones. organic-chemistry.org Another copper-catalyzed approach involves the aerobic oxidative cyclization of 2-aminopyridines and acetophenones, which is also compatible with a wide array of functional groups. organic-chemistry.org
Palladium catalysis, particularly using palladium(II) acetate (B1210297) (Pd(OAc)₂), has been employed in microwave-assisted, ligand-free, three-component reactions to synthesize 2,3-diarylimidazo[1,2-a]pyridines, demonstrating high efficiency and the use of commercially available reagents. organic-chemistry.org Gold catalysis has also emerged as a mild and atom-economical method for the synthesis of imidazo[1,2-a]pyridines from pyridine N-oxides and alkynes. nih.gov This strategy is particularly useful for installing stereogenic centers adjacent to the imidazo[1,2-a]pyridine ring without significant loss of enantiomeric excess. nih.gov
Iron-catalyzed reactions provide another avenue for the synthesis of this heterocyclic system. For instance, an iron-catalyzed oxidative diamination of nitroalkenes with 2-aminopyridine allows for the synthesis of 2-nitro-3-arylimidazo[1,2-a]pyridines with complete regioselectivity under mild, aerobic conditions. organic-chemistry.org Iodine has been utilized as a cost-effective and environmentally friendly catalyst in one-pot, three-component condensations to produce imidazo[1,2-a]pyridines in good yields at room temperature. rsc.orgnih.gov This method offers the advantages of simple workup and short reaction times. rsc.orgnih.gov
The following table summarizes various catalytic methodologies for the synthesis of imidazo[1,2-a]pyridine derivatives.
| Catalyst | Reactants | Key Features | Yield (%) |
| CuBr | Aminopyridines, Nitroolefins | One-pot, air as oxidant, 80°C in DMF | Up to 90 |
| CuI | 2-Aminopyridines, Acetophenones | Aerobic oxidative cyclization | Good |
| Pd(OAc)₂ | 2-Aminopyridines, Aldehydes, Terminal Alkynes | Microwave-assisted, ligand-free | High |
| PicAuCl₂ | Pyridine N-Oxide, Alkynes | Mild conditions, atom economical | Good |
| FeCl₃ | 2-Aminopyridines, Nitroolefins | Regioselective, aerobic conditions | Good |
| I₂ | 2-Aminopyridines, Aryl Aldehydes, Isocyanides | Room temperature, cost-effective | Excellent |
Formimidamide Chemistry
Formimidamide chemistry, particularly utilizing reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), serves as a versatile tool in the construction of heterocyclic compounds, including the imidazo[1,2-a]pyridine core. researchgate.netscirp.org DMF-DMA can act as a one-carbon synthon, facilitating the formation of the imidazole ring fused to the pyridine moiety. scirp.org The reaction typically involves the initial formation of an N,N-dimethylformimidamide intermediate from the reaction of a 2-aminopyridine with DMF-DMA. This intermediate then undergoes cyclization to form the imidazo[1,2-a]pyridine ring.
This methodology is valuable for introducing substituents at specific positions of the heterocyclic scaffold. The reaction of 6-aminopyridine-2(1H)-thiones with DMF-DMA, for example, yields the corresponding 6-{[(N,N-dimethylamino)methylene]amino}pyridine derivatives, which can be further elaborated into more complex fused heterocyclic systems. researchgate.net The use of formamide (B127407) acetals like DMF-DMA in reactions with active methylene (B1212753) compounds is a common strategy for building various heterocyclic rings. researchgate.net
Domino Reactions for Novel Heterocyclic Scaffolds
Domino reactions, also known as cascade or tandem reactions, have been instrumental in the efficient, one-pot synthesis of imidazo[1,2-a]pyridines and their analogues. researchgate.net These reactions involve a series of intramolecular transformations where the product of one step is the substrate for the next, thereby avoiding the need for isolation of intermediates and reducing waste.
A prominent example is the three-component domino reaction of aldehydes, 2-aminopyridines, and terminal alkynes, often catalyzed by copper iodide (CuI). nih.gov This approach, sometimes referred to as an A3-coupling/cycloisomerization sequence, leads to the formation of the desired imidazo[1,2-a]pyridine scaffold in good yields. researchgate.net The efficiency of this protocol can be enhanced by using recyclable bimetallic catalysts, such as Cu-Mn spinel oxide, in aqueous media, aligning with the principles of green chemistry. researchgate.net
Another notable domino approach is the Groebke-Blackburn-Bienaymé reaction (GBBR), a multicomponent reaction that has been adapted for the synthesis of imidazo[1,2-a]pyridines. researchgate.netmdpi.com This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. The versatility of this method allows for the introduction of diverse substituents on the imidazo[1,2-a]pyridine core.
The following table provides examples of domino reactions used in the synthesis of imidazo[1,2-a]pyridine derivatives.
| Reaction Name | Components | Catalyst | Key Features |
| A3-Coupling/Cycloisomerization | 2-Aminopyridine, Aldehyde, Terminal Alkyne | CuI, Cu-Mn spinel oxide | One-pot, good yields, eco-friendly options |
| Groebke-Blackburn-Bienaymé | 2-Aminopyridine, Aldehyde, Isocyanide | Various (e.g., Lewis acids) | Multicomponent, high diversity |
| Tandem Coupling | 2-Aminopyridine, Nitroolefin | FeCl₂ | Fe(II)-catalyzed, synthesis of 3-methyl-2-aryl derivatives |
Regioselective Synthesis and Functional Group Compatibility
The regioselectivity of synthetic methods is a critical consideration in the preparation of substituted 7-pyridin-2-ylimidazo[1,2-a]pyridines, as the position of substituents significantly influences the compound's properties. Many of the modern catalytic and multicomponent reactions exhibit high levels of regioselectivity. For example, the iron-catalyzed reaction of 2-aminopyridines with nitroalkenes yields 2-nitro-3-arylimidazo[1,2-a]pyridines with complete regioselectivity. organic-chemistry.org Similarly, a gold-catalyzed synthesis has been reported to be regioselective. nih.gov
Functional group compatibility is another paramount concern, as it dictates the range of substrates that can be employed and the complexity of the molecules that can be synthesized. Many of the developed catalytic systems, particularly those based on copper, demonstrate broad functional group tolerance. organic-chemistry.org This allows for the synthesis of imidazo[1,2-a]pyridines bearing various substituents, which is crucial for creating libraries of compounds for biological screening. For instance, a CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones is compatible with a wide range of functional groups. organic-chemistry.org However, limitations can exist; for example, certain aminoheterocycles may be ineffective in specific reaction pathways. researchgate.net
Optimization Strategies for Yield and Purity
Maximizing the yield and purity of the target compound is a central goal in synthetic chemistry. For the synthesis of this compound and its analogues, optimization of reaction parameters is crucial. Key factors that are often fine-tuned include the choice of catalyst, solvent, temperature, and reaction time.
In the copper-catalyzed synthesis from aminopyridines and nitroolefins, a systematic study revealed that CuBr was the most effective catalyst, DMF was the optimal solvent, and 80°C was the ideal temperature, leading to a significant increase in yield. organic-chemistry.org The use of microwave irradiation has also been shown to accelerate reactions and improve yields, as seen in the palladium-catalyzed synthesis of 2,3-diarylimidazo[1,2-a]pyridines. organic-chemistry.orgbio-conferences.org
The choice of catalyst loading is another important optimization parameter. For instance, in an iodine-catalyzed sonochemical synthesis, it was found that 20 mol% of iodine in water provided the highest product yield. nih.gov The reaction work-up and purification methods also play a vital role in obtaining a high-purity product. Techniques such as column chromatography are often employed to isolate the desired compound from the reaction mixture. mdpi.com
The following table outlines key optimization parameters for selected synthetic methods.
| Synthetic Method | Optimized Catalyst | Optimized Solvent | Optimized Temperature (°C) | Resultant Yield (%) |
| Cu-catalyzed reaction of aminopyridines and nitroolefins | CuBr | DMF | 80 | Up to 90 |
| Iodine-catalyzed three-component condensation | I₂ (5 mol%) | Ethanol | Room Temperature | Excellent |
| Iodine-catalyzed sonochemical synthesis | I₂ (20 mol%) | Water | N/A (Ultrasonication) | Up to 96 |
Physical and Chemical Properties
The physical and chemical properties of 7-pyridin-2-ylimidazo[1,2-a]pyridine can be predicted based on its structure.
| Property | Predicted Value |
| Molecular Formula | C₁₂H₉N₃ |
| Molecular Weight | 195.22 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and dimethyl sulfoxide. |
| Boiling/Melting Point | Expected to have a relatively high melting point due to its aromatic and rigid structure. |
The chemical reactivity of the molecule would be influenced by the electron distribution across the two heterocyclic rings. The nitrogen atoms in both the imidazo[1,2-a]pyridine (B132010) and the pyridine (B92270) moieties can act as basic centers and coordination sites for metal ions.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Mechanistic Insight
Quantum chemical calculations are instrumental in elucidating the intricate details of chemical reactions, providing a step-by-step view of bond-forming and bond-breaking processes.
Understanding the synthetic pathways to imidazo[1,2-a]pyridines is greatly enhanced by computational analysis of reaction coordinates. Theoretical calculations can map the minimum energy path of a reaction, identifying transition states and intermediates, thereby revealing the underlying mechanism.
For the synthesis of the core imidazo[1,2-a]pyridine (B132010) structure, several mechanisms have been computationally investigated. One common synthetic route involves the cyclization of an imino pyridinium (B92312) salt. Quantum-chemical calculations have been used to analyze the reaction coordinates of this step, suggesting that the transformation can proceed via a pericyclic 1,5-electrocyclization process. rsc.org However, for certain substituted precursors, calculations revealed a preference for an intramolecular Mannich-type addition, which involves a Baldwin-allowed 5-exo-trig cyclization, a more favorable pathway than the formally anti-Baldwin 5-endo-trig process. rsc.org
Another studied mechanism is the three-component reaction involving 2-aminopyridine (B139424), an aldehyde, and an isocyanide, often referred to as the Groebke–Blackburn–Bienaymé (GBB) reaction. nih.govrsc.org A plausible mechanism involves the initial condensation of 2-aminopyridine with an aldehyde to form an imine. rsc.org This imine is then activated by a catalyst, facilitating a nucleophilic attack by the isocyanide in a [4+1] cycloaddition to generate an intermediate, which then aromatizes to form the final imidazo[1,2-a]pyridine product. nih.govrsc.org Computational studies help to validate the energetics of these proposed steps. Similarly, the classic synthesis involving the reaction of 2-aminopyridines with α-haloketones is understood to proceed via initial N-alkylation, followed by intramolecular cyclization and dehydration, a pathway whose intermediates and transition states can be modeled computationally. acs.org
The reactivity of the 7-pyridin-2-ylimidazo[1,2-a]pyridine molecule is governed by its electronic structure. Quantum chemical methods are used to calculate properties like atomic charges and electron density, which reveal the most probable sites for electrophilic or nucleophilic attack.
The imidazo[1,2-a]pyridine scaffold is recognized for its electron-accepting characteristics, a feature attributed to the presence of two endocyclic sp²-hybridized nitrogen atoms. nih.gov DFT studies on related imidazo[1,2-a]pyridinyl-chalcone derivatives have employed local reactivity descriptors like Fukui indices to pinpoint reactive centers. scirp.org These analyses identified the C5 carbon of the imidazo[1,2-a]pyridine nucleus as a potential nucleophilic center, while a carbon atom in the chalcone (B49325) substituent was designated as the primary electrophilic site. scirp.org
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Studies
DFT and its time-dependent extension (TD-DFT) are workhorse methods in computational chemistry for studying the ground and excited state properties of molecules, respectively. These methods balance computational cost with accuracy, making them ideal for investigating systems like this compound.
A fundamental application of DFT is the determination of the most stable three-dimensional structure of a molecule through geometry optimization. nih.gov This process computationally finds the lowest energy conformation by calculating forces on the atoms and adjusting their positions until a minimum on the potential energy surface is reached.
For imidazo[1,2-a]pyridine derivatives, DFT calculations, commonly using the B3LYP functional with a basis set such as 6-31G(d,p) or 6-31+G(d,p), are performed to predict bond lengths, bond angles, and dihedral angles of the ground state geometry. scirp.orgnih.gov The optimized structure provides a crucial starting point for all other computational analyses, including the calculation of molecular orbitals and vibrational frequencies. These theoretical structural parameters can be compared with experimental data from X-ray crystallography, where available, to validate the accuracy of the computational method.
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity and electronic properties. acs.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. scirp.org
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. scirp.org A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. scirp.org For various imidazo[1,2-a]pyridine derivatives, DFT calculations have been used to determine the energies of these frontier orbitals and analyze how different substituents influence the electronic structure and reactivity of the core scaffold. nih.govacs.org
Below is a table with representative FMO data for a related imidazo[1,2-a]pyridine derivative, illustrating typical energy values obtained from DFT calculations.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| Imidazo[1,2-a]pyridine (7l) researchgate.net | -5.75 | -0.99 | 4.76 |
This data is for a representative imidazo[1,2-a]pyridine derivative and serves as an illustrative example.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. scirp.org The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values.
Typically, regions of negative electrostatic potential, shown in shades of red, are rich in electrons and are susceptible to electrophilic attack. researchgate.net These areas often correspond to the location of lone pairs on heteroatoms like nitrogen and oxygen. scirp.org Conversely, regions of positive electrostatic potential, colored in blue, are electron-deficient and represent favorable sites for nucleophilic attack. researchgate.net For the imidazo[1,2-a]pyridine scaffold, MEP analysis consistently identifies the region around the nitrogen atoms as having a negative potential, confirming their role as primary nucleophilic centers. scirp.org The MEP map provides an intuitive visual guide to the molecule's reactive behavior and intermolecular interaction patterns.
Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis are computational methods used to study non-covalent interactions (NCIs), which are crucial for understanding molecular stability, crystal packing, and ligand-receptor binding. While specific studies on this compound are not detailed in the provided literature, the application of these techniques to the closely related imidazo[1,2-a]pyrimidine (B1208166) scaffold illustrates the methodology. nih.gov
QTAIM analysis examines the topology of the electron density (ρ(r)) to partition a molecule into atomic basins. nih.gov The analysis identifies bond critical points (BCPs) between interacting atoms, which are indicative of chemical bonds and other interactions. The properties at these BCPs, such as the electron density and its Laplacian, provide quantitative information about the nature and strength of the interactions. nih.gov
RDG analysis provides a visual representation of NCIs. It is based on the relationship between the electron density and its gradient. By plotting the RDG against the sign of the second eigenvalue (λ₂) of the Hessian matrix of the electron density, different types of interactions can be distinguished and visualized in 3D space. nih.gov
The visualization is typically color-coded:
Blue isosurfaces indicate strong, attractive interactions, such as hydrogen bonds. nih.gov
Green isosurfaces represent weak, delocalized van der Waals interactions. nih.gov
Red isosurfaces signify strong repulsive interactions, often found within sterically crowded regions or inside rings. nih.gov
A corresponding 2D scatter plot complements the 3D visualization, where peaks in the low-gradient region correspond to the interactions seen in the 3D graph. nih.gov These analyses are instrumental in understanding the intramolecular and intermolecular forces that govern the structure and properties of imidazo[1,2-a]pyridine derivatives.
Prediction of Spectroscopic Properties (e.g., Vibrational Spectra, Photophysical Properties)
Computational methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are widely used to predict the spectroscopic properties of molecules, offering a deeper understanding of experimental observations.
Vibrational Spectra: DFT calculations can accurately predict the vibrational frequencies of molecules. For the parent imidazo[1,2-a]pyridine molecule, DFT calculations using various functionals (BLYP, B3LYP, B3PW91) have been employed to determine its geometry and vibrational spectrum. researchgate.net These theoretical spectra help in the assignment of experimental infrared (IR) and Raman bands, providing a complete picture of the molecule's vibrational modes.
Photophysical Properties: The imidazo[1,2-a]pyridine core is known for its fluorescent properties, making it an attractive scaffold for fluorophores. ijrpr.com TD-DFT is a powerful tool for predicting the photophysical properties of these compounds, including their absorption and emission spectra. nih.gov
For instance, in a study of V-shaped bis-imidazo[1,2-a]pyridine derivatives, TD-DFT computations reproduced the experimental findings well. nih.gov The calculations revealed that the main absorption bands were due to multiple, energetically close π–π* electronic transitions delocalized over the imidazo[1,2-a]pyridine units and a central aromatic ring. nih.gov By modifying substituents on the core structure, the nature of the emitting excited state can be modulated from a pure π–π* character to an intramolecular charge transfer (ICT) state, which is corroborated by the computed frontier molecular orbitals. nih.gov This predictive power allows for the rational design of new fluorophores with tuned emission wavelengths and quantum yields for applications in optoelectronics and bioimaging. ijrpr.comnih.gov
Table 1: Predicted and Experimental Photophysical Data for a Representative Imidazo[1,2-a]pyridine Derivative Data for 1,3-bis(6-methylimidazo[1,2-a]pyridin-2-yl)benzene, a related V-shaped derivative.
| Property | Experimental Value | Computational Value (TD-DFT) | Reference |
|---|---|---|---|
| Absorption Max (λabs) | 320 nm | 320 nm | nih.gov |
| Emission Max (λem) | 378 nm | N/A | nih.gov |
| Photoluminescence Quantum Yield (PLQY) | 0.41 | N/A | nih.gov |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules, offering insights into their flexibility and interactions at an atomistic level.
MD simulations are particularly useful for exploring the conformational landscape of flexible molecules and understanding how they interact with biological macromolecules. A study on a novel imidazo[1,2-a]pyridine derivative designed as an inhibitor of the KRASG12D oncoprotein demonstrated the power of this technique. nih.gov Comparative free energy profiles from the simulations showed that the compound could effectively shift the protein from a stable, active conformation to a low-energy, inactive state. nih.gov The simulations captured the conformational changes during this transition, revealing a significant shift in the protein's switch-I and switch-II regions to a known "off-like" conformation upon binding of the imidazo[1,2-a]pyridine ligand. nih.gov This detailed understanding of conformational shifts is critical for designing inhibitors that can modulate protein function.
MD simulations and molecular docking provide detailed, atomistic-level views of the interactions between small molecules like this compound and their biological targets. These methods can identify key intermolecular forces, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that are responsible for binding affinity and selectivity. For example, docking studies of an imidazo[1,2-a]pyridine derivative with the NF-κB p50 protein showed that the ligand could fit into the active site pocket and form specific hydrogen bonds with amino acid residues. nih.gov Similarly, simulations of another derivative in the active site of the KRASG12D protein highlighted a consistent pattern of interactions that mimicked those of a known co-crystallized inhibitor. nih.gov These insights are invaluable for structure-based drug design, allowing chemists to optimize ligand structures to enhance favorable interactions and improve potency.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This ligand-based approach is used to predict the activity of new, untested compounds and to guide the design of more potent molecules. mdpi.com
A QSAR study was performed on a series of heteroaryl- and heterocyclyl-substituted imidazo[1,2-a]pyridine derivatives that act as acid pump (H+/K+-ATPase) antagonists. nih.gov The study revealed a significant correlation between the compounds' inhibitory activity and two main factors:
Global Topological Charge Indices (GTCI): This indicates that charge transfer within the molecule is a controlling factor in its activity. nih.gov
Hydrophobic Constant (π) of Substituents: This suggests that hydrophobic interactions between certain substituents on the imidazo[1,2-a]pyridine core and the receptor are also critical for binding and activity. nih.gov
The resulting QSAR model provides a mathematical equation that can be used to predict the potency of new analogues based on their structural features. nih.gov Such models are a key component of modern drug discovery, enabling the prioritization of synthetic targets and reducing the time and cost of development. mdpi.com
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational method used to predict the preferred orientation and binding affinity of a small molecule (ligand) when it binds to a larger target molecule, typically a protein. nih.gov This technique is fundamental in drug discovery for screening virtual libraries of compounds and understanding the structural basis of ligand-receptor interactions. nih.gov
The imidazo[1,2-a]pyridine scaffold has been extensively studied using molecular docking against a wide array of biological targets. The general process involves preparing 3D structures of the ligand and the protein, defining the binding site (or "cavity"), and then using a scoring function to evaluate different binding poses and estimate the binding energy. nih.gov
Several studies have successfully used this approach for imidazo[1,2-a]pyridine derivatives:
Anticancer Activity: Derivatives have been docked into the active sites of key enzymes in cancer progression, such as oxidoreductase and EGFR kinase, to predict their binding modes and affinities. asianpubs.orgresearchgate.net In one study, a derivative showed a high binding energy of -9.207 kcal/mol with oxidoreductase, interacting with key amino acids like His 222 and Tyr 216. asianpubs.org
Anti-inflammatory Activity: Docking studies showed that an imidazo[1,2-a]pyridine derivative could insert into the active site of the NF-κB p50 monomer, forming hydrogen bonds and explaining its inhibitory effect. nih.gov Other derivatives were docked into the active site of cyclooxygenase-2 (COX-2), revealing a binding mode similar to known selective inhibitors. researchgate.net
Antibacterial Activity: To understand their mechanism of action, potent antibacterial imidazo[1,2-a]pyridine hybrids were docked into the binding site of glucosamine-6-phosphate synthase, with one compound exhibiting a very strong binding energy of -10.5 kcal/mol. sci-hub.se
These studies demonstrate the utility of molecular docking in rationalizing the biological activity of imidazo[1,2-a]pyridine derivatives and guiding the development of new therapeutic agents. nih.gov
Table 2: Examples of Molecular Docking Studies on Imidazo[1,2-a]pyridine Derivatives
| Biological Target | Therapeutic Area | Predicted Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| Oxidoreductase | Anticancer (Breast) | -9.207 | asianpubs.org |
| Glucosamine-6-phosphate synthase | Antibacterial | -10.5 | sci-hub.se |
| NF-κB p50 subunit | Anti-inflammatory | Not specified | nih.gov |
| Cyclooxygenase-2 (COX-2) | Anti-inflammatory | Not specified | researchgate.net |
| EGFR kinase | Anticancer | Higher than standard drug | researchgate.net |
Cheminformatics and Machine Learning Approaches for Molecular Design
There is a lack of specific applications of cheminformatics and machine learning approaches for the molecular design of this compound found in the existing scientific literature. Modern drug discovery often leverages these techniques for quantitative structure-activity relationship (QSAR) modeling, virtual screening, and predictive molecular design. However, the available research does not present any instances where these methods have been explicitly applied to design or optimize molecules based on the this compound core. While virtual screening has been used to explore the broader imidazo[1,2-a]pyridine chemical space for diseases like visceral leishmaniasis, the specific focus on the 7-pyridin-2-yl derivative is not documented.
Mechanistic Reaction Pathway Elucidation
Investigation of Reaction Intermediates and Transition States
The formation of the imidazo[1,2-a]pyridine (B132010) ring system involves several key transient species. Depending on the synthetic route, these can include iminium ions, N-acylpyridinium salts, and radical cations.
In multicomponent reactions, such as the Groebke-Blackburn-Bienaymé reaction, the initial step often involves the condensation of a 2-aminopyridine (B139424) with an aldehyde to form an imine or iminium ion. nih.gov This electrophilic intermediate is then attacked by a nucleophile, such as an isocyanide. For instance, in an iodine-catalyzed three-component reaction, the condensation of 2-aminopyridine with an aldehyde yields an imine ion. This is activated by the iodine catalyst, facilitating the addition of an isocyanide to generate a subsequent iminium ion intermediate, which then undergoes cyclization. nih.gov
Copper-catalyzed reactions can proceed through different intermediates. One proposed mechanism involves an initial Michael addition of 2-aminopyridine to a nitroolefin, followed by the formation of a radical cation and subsequent intramolecular nucleophilic addition. organic-chemistry.org In other syntheses, particularly those starting from α-haloketones, the formation of an N-phenacylpyridinium bromide intermediate is a critical step. organic-chemistry.org This salt is formed by the SN2 reaction between the endocyclic nitrogen of the 2-aminopyridine and the α-haloketone.
The transition states in these reactions are complex and dictate the regioselectivity of the cyclization. For example, the favorability of a 5-exo-trig closure over other possibilities is explained by the optimal orbital overlap in the transition state, as predicted by Baldwin's rules. acs.orgresearchgate.net
| Reaction Type | Key Intermediates | Description |
| Iodine-Catalyzed 3-Component Reaction | Imine ion, Iminium ion | Formed from condensation of 2-aminopyridine and an aldehyde, activated by iodine for subsequent nucleophilic attack. nih.gov |
| Ortoleva-King Type Reaction | Pyridinium (B92312) Salt (N-acylpyridinium) | Formed by the alkylation of the endocyclic nitrogen of 2-aminopyridine by an α-haloketone or equivalent. organic-chemistry.orgacs.org |
| Copper-Catalyzed Reaction with Nitroolefins | Michael Adduct, Radical Cation | Involves Michael addition of 2-aminopyridine to the nitroolefin, followed by oxidation to a radical cation. organic-chemistry.org |
Detailed Analysis of Cyclization Processes
The construction of the fused imidazole (B134444) ring is the defining step in the synthesis of 7-pyridin-2-ylimidazo[1,2-a]pyridine. This is typically an intramolecular cyclization event, the mechanism of which can vary significantly based on the reactants and conditions.
Pyridinium salts are pivotal intermediates in many classical and modern syntheses of imidazo[1,2-a]pyridines. organic-chemistry.org In the Tschitschibabin reaction, for example, 2-aminopyridine reacts with an α-halocarbonyl compound. The first step is the alkylation of the more nucleophilic endocyclic pyridine (B92270) nitrogen, leading to the formation of an N-substituted pyridinium salt. acs.org This intermediate holds the two components of the future imidazole ring in close proximity. The exocyclic amino group then acts as an intramolecular nucleophile, attacking the carbonyl carbon. Subsequent dehydration and aromatization yield the final bicyclic product. The in situ formation of N-phenacylpyridinium bromides from pyridines and α-bromoketones is a well-established example of this pathway. organic-chemistry.org
In certain mechanistic pathways, the cyclization step can be described as an intramolecular Mannich-type reaction. This pathway is often considered in competition with pericyclic alternatives. researchgate.net After the initial formation of an intermediate, such as from the reaction between 2-aminopyridine and an alkyne, a vinylidene or ketenimine species can be generated. The exocyclic amino group can then perform a nucleophilic attack on an iminium ion or a related electrophilic carbon center, which constitutes the key ring-closing step. This pathway is characterized by a stepwise bond formation process.
An alternative to the stepwise Mannich-type addition is a concerted pericyclic 1,5-electrocyclization. This mechanism is proposed for certain syntheses, particularly those involving formimidamide intermediates derived from 2-aminopyridines. researchgate.net In this process, a 1-aza-2-azoniapentadienyl cation intermediate can undergo a thermal, conrotatory 1,5-electrocyclization. This single, concerted step forms the five-membered ring by creating a new carbon-nitrogen bond. This pathway is considered an anti-Baldwin reaction, yet it can be mechanistically viable. researchgate.net The choice between a Mannich-type addition and a 1,5-electrocyclization is often a subject of mechanistic debate and can depend on the specific substitution pattern of the reactants. researchgate.net
Baldwin's rules provide a framework for predicting the feasibility of various ring-closing reactions. wikipedia.orglibretexts.org In the context of imidazo[1,2-a]pyridine synthesis, these rules are particularly relevant for the intramolecular cyclization step. The key cyclization is typically a 5-membered ring formation where the bond being formed is outside the smallest newly formed ring (exo) and the electrophilic carbon being attacked is trigonal (sp² hybridized), such as a carbonyl or imine carbon. This process is classified as a "5-exo-trig" cyclization. According to Baldwin's rules, 5-exo-trig closures are highly favored processes. wikipedia.orglibretexts.org This favorability is due to the good stereoelectronic alignment, where the nucleophile can approach the electrophilic center at an optimal angle without significant strain. This principle explains the high efficiency of many synthetic routes to the imidazo[1,2-a]pyridine core. acs.org
| Cyclization Type | Description | Baldwin's Rules Classification |
| 5-exo-trig | Nucleophilic attack of the exocyclic amino group onto an external (exo) double bond (e.g., C=O, C=N) to form a 5-membered ring. | Favored acs.orgwikipedia.org |
| 5-endo-trig | Nucleophilic attack where the atom being attacked is part of the ring being formed. | Disfavored wikipedia.org |
Influence of Catalytic Systems and Reagents on Reaction Mechanisms
The choice of catalyst and reagents profoundly impacts the reaction mechanism, efficiency, and scope of imidazo[1,2-a]pyridine synthesis.
Metal Catalysts:
Copper (Cu): Copper salts (e.g., CuI, CuBr) are widely used and can operate through several mechanisms. In some cases, copper facilitates an aerobic oxidative coupling, proceeding through an Ortoleva-King type reaction. organic-chemistry.org In other syntheses, such as the reaction of aminopyridines with nitroolefins, the copper catalyst is believed to enable a single-electron transfer (SET) process, leading to the formation of radical intermediates. organic-chemistry.org The combination of CuI with a co-catalyst like NaHSO₄·SiO₂ can have a synergistic effect, significantly improving yields where either component alone is ineffective. nih.gov
Iron (Fe): Iron catalysts are employed for their low cost and environmental benefits. They can facilitate oxidative C-H functionalization and C-N bond formation, often under aerobic conditions. nih.gov
Zinc (Zn): Zinc iodide (ZnI₂) has been shown to catalyze the reaction of 2-aminopyridines with α-amino carbonyl compounds, likely by acting as a Lewis acid to activate the carbonyl group. organic-chemistry.org
Non-Metal Catalysts and Reagents:
Iodine (I₂): Molecular iodine is an effective and mild Lewis acid catalyst. It can activate carbonyl or imine groups towards nucleophilic attack. nih.gov In some reactions, iodine is proposed to trigger the cleavage of N–O bonds in oxime esters to generate reactive iminyl radicals. acs.org
Acids and Bases: Simple acids like acetic acid can catalyze condensations by protonating carbonyl groups. acs.org Bases such as potassium carbonate are often used in classical syntheses to facilitate the deprotonation of the exocyclic amino group in the final cyclization and aromatization steps. acs.org The use of microwave irradiation can often accelerate these reactions, sometimes allowing for catalyst-free conditions. researchgate.net
The reagent itself can also play a mechanistic role. For example, in a reaction using CBrCl₃, the 2-aminopyridine acts as a bromine shuttle, transferring a bromine atom from CBrCl₃ to the α-carbon of a ketone, thereby generating the required α-haloketone in situ. organic-chemistry.org
Stereochemical Control and Regioselectivity in Synthesis
The synthesis of this compound, an achiral molecule, does not necessitate specific stereochemical control. However, the regioselectivity of its synthesis is a critical aspect, ensuring the precise placement of the pyridin-2-yl group at the 7-position of the imidazo[1,2-a]pyridine core. The regiochemical outcome is primarily determined by the substitution pattern of the starting materials, particularly the aminopyridine precursor.
A common and regioselective strategy for the synthesis of 7-substituted imidazo[1,2-a]pyridines involves a two-step process that begins with a substituted 2-aminopyridine. This approach guarantees the position of the substituent on the pyridine ring prior to the formation of the fused imidazole ring. For instance, the synthesis of 7-aryl-imidazo[1,2-a]pyridines has been effectively achieved by first performing a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, on a halo-substituted 2-aminopyridine. nih.govnih.gov In the case of this compound, the synthesis would commence with a 2-amino-4-halopyridine which is coupled with a suitable pyridine-based organometallic reagent.
The subsequent step is the construction of the imidazole ring, typically through a condensation reaction with a two-carbon synthon like chloroacetaldehyde (B151913) or an α-haloketone. This cyclization, a variant of the Tschitschibabin reaction, is highly regioselective. The reaction mechanism proceeds via the initial nucleophilic attack of the endocyclic nitrogen of the 2-aminopyridine onto the carbonyl or aldehyde, followed by an intramolecular cyclization and dehydration to yield the fused bicyclic imidazo[1,2-a]pyridine system. acs.orgresearchgate.net This established mechanism ensures that the substituent originally at the 4-position of the 2-aminopyridine ring becomes the 7-substituent in the final imidazo[1,2-a]pyridine product.
The table below outlines the general synthetic approach for achieving regioselectivity in 7-substituted imidazo[1,2-a]pyridines.
| Step | Reaction Type | Reactants | Key Aspect for Regioselectivity |
| 1 | Palladium-Catalyzed Cross-Coupling | 2-amino-4-halopyridine, Pyridine-2-boronic acid/ester | Pre-installation of the pyridin-2-yl group at the 4-position of the aminopyridine. |
| 2 | Condensation/Cyclization | 4-(pyridin-2-yl)-2-aminopyridine, Chloroacetaldehyde | The inherent mechanism of the Tschitschibabin reaction fixes the substituent at the 7-position of the final product. |
This strategic, multi-step synthesis provides unambiguous control over the regiochemistry, making it a reliable method for obtaining this compound and its derivatives.
Understanding the Role of the Pyridin-2-yl Moiety in Reaction Outcomes
The pyridin-2-yl substituent at the 7-position of the imidazo[1,2-a]pyridine core plays a significant role in modulating the electronic properties and, consequently, the chemical reactivity of the entire molecule. Understanding this role is crucial for predicting reaction outcomes in further functionalization of the heterocyclic system.
The pyridin-2-yl group is generally considered to be electron-withdrawing in nature. This is due to the inductive effect of the electronegative nitrogen atom within the pyridine ring. This electron-withdrawing character influences the electron density distribution across the imidazo[1,2-a]pyridine scaffold. The C3 position of the imidazo[1,2-a]pyridine ring is known to be the most electron-rich and, therefore, the most common site for electrophilic attack. researchgate.net
The table below summarizes the expected electronic effects of the pyridin-2-yl substituent and their potential impact on reaction outcomes.
| Feature of Pyridin-2-yl Moiety | Electronic Effect | Consequence on Imidazo[1,2-a]pyridine Core | Predicted Impact on Reaction Outcome |
| Electronegative Nitrogen Atom | Inductive Electron Withdrawal (-I) | Reduction of electron density across the ring system. | Decreased reactivity towards electrophiles, particularly at the C3 position. |
| π-System | Mesomeric Effects (can be -M or +M depending on the reaction) | Can further modulate electron density through resonance. | May influence the regioselectivity of certain reactions, although the primary effect is deactivation. |
In addition to electronic effects, the pyridin-2-yl substituent can also exert steric hindrance. While the 7-position is relatively remote from the more reactive C2 and C3 positions, bulky reagents may experience some steric repulsion, which could influence the regioselectivity of certain reactions, particularly those targeting the C8 position. The ability of the pyridine nitrogen to act as a hydrogen bond acceptor or a metal coordinating site could also be exploited to direct certain reactions in a specific manner, although this is a more specialized consideration. The electronic effects of substituents on the imidazo[1,2-a]pyridine ring have been noted to influence the biological activity and photophysical properties of these compounds. nih.govtandfonline.com
Structure Activity Relationship Sar Studies and Molecular Design Principles
General Principles of SAR in Heterocyclic Chemistry
Key considerations in the SAR of heterocyclic compounds include:
Pharmacophore Identification : Recognizing the essential structural features and their spatial arrangement that are responsible for biological activity.
Functional Group Modification : Altering functional groups to modulate properties like solubility, lipophilicity, and the ability to form hydrogen bonds.
Stereochemistry : Understanding how the 3D arrangement of atoms influences binding affinity and efficacy.
Bioisosteric Replacement : Swapping one group of atoms for another with similar physical or chemical properties to improve activity or reduce toxicity.
The imidazo[1,2-a]pyridine (B132010) scaffold is a prominent "drug prejudice" scaffold, meaning it is a privileged structure frequently found in potent biological agents. nih.govnih.govrsc.org Its rigid, bicyclic nature provides a defined orientation for substituents, making it an excellent framework for systematic SAR studies. nih.gov
Systematic Modification of the 7-pyridin-2-ylimidazo[1,2-a]pyridine Scaffold
Systematic modification of the this compound core is essential for optimizing its biological profile. This involves strategically altering substituents on both the imidazo[1,2-a]pyridine and the pyridin-2-yl rings to fine-tune molecular interactions.
The introduction of different substituents can profoundly affect how the molecule interacts with its biological target. Variations in size, lipophilicity, and electronic properties can enhance or diminish binding affinity through various non-covalent interactions.
For instance, studies on the broader class of imidazo[1,2-a]pyridine derivatives show that:
Bulky Groups : The addition of bulky side chains, such as adamantyl or biphenyl (B1667301) groups, can be critical for activity at certain targets. nih.gov A biphenyl moiety, for example, was found to be important for acetylcholinesterase (AChE) inhibition. nih.gov
Halogens : Electron-withdrawing substituents like chlorine can be crucial for specific biological effects. Derivatives with a 3,4-dichlorophenyl side chain have shown strong butyrylcholinesterase (BChE) inhibition. nih.gov
Electron-Donating Groups : Groups like methoxy (B1213986) (-OCH3) can have a negative impact on certain activities. nih.gov Conversely, electron-donating substituents have been shown to improve the luminescence performance in photophysical studies of the scaffold. ijrpr.com
The following table outlines potential modifications to the this compound scaffold and their predicted impact on molecular interactions, based on findings from related derivatives.
| Modification Site | Substituent Type | Potential Impact on Interactions | Rationale / Example from Literature |
|---|---|---|---|
| Imidazo[1,2-a]pyridine Core (e.g., C-3, C-8) | Small Alkyl (e.g., -CH3) | Can enhance hydrophobic interactions and van der Waals forces. | A methyl group at position R4 (C-8) increased AChE inhibition in related compounds. nih.gov |
| Pyridin-2-yl Ring | Halogens (e.g., -Cl, -Br) | Introduces halogen bonding capabilities and increases lipophilicity. | Electron-withdrawing Cl substituents were found to be important for BChE inhibition. nih.gov |
| Imidazo[1,2-a]pyridine Core (e.g., C-3) | Aromatic Rings (e.g., Phenyl) | Facilitates π-π stacking interactions with aromatic residues in a binding pocket. | Phenyl side chains were shown to be effective for BChE inhibition. nih.gov |
| Pyridin-2-yl Ring | Methoxy (-OCH3) | Acts as a hydrogen bond acceptor. | An electron-donating methoxy group was found to be inactive for BChE inhibition in a similar series. nih.gov |
The position of a substituent on the heterocyclic framework is as critical as its chemical nature. Moving a functional group to a different position can drastically alter the molecule's shape and how it is presented to the binding site of a target protein, leading to significant changes in activity.
Research on substituted imidazo[1,2-a]pyridines has demonstrated clear positional effects. For example, in a series of compounds designed as cholinesterase inhibitors, a methyl substituent at the R4 position (C-8) of the imidazo[1,2-a]pyridine ring led to the highest AChE inhibition activity. nih.gov In contrast, placing a methyl group at the R2 or R3 positions resulted in lower activity. nih.gov This highlights that even a small modification can have a profound, position-dependent impact on biological outcomes.
The table below illustrates how the position of a hypothetical substituent on the this compound scaffold could modulate its activity, based on established principles.
| Position of -CH3 Group | Potential Effect on Activity Modulation | Structural Rationale |
|---|---|---|
| C-3 | May sterically hinder binding or provide beneficial hydrophobic contact, depending on the target topology. | Positioned adjacent to the core nitrogen bridge, affecting access to this region. |
| C-5 | Could influence the torsion angle between the two ring systems, altering the overall conformation. | Located on the pyridine (B92270) half of the fused ring, near the pyridin-2-yl substituent. |
| C-8 | May fit into a specific hydrophobic sub-pocket of the target, enhancing affinity. | Positioned away from the inter-ring linkage, potentially interacting with a distinct region of the binding site. nih.gov |
| Pyridin-2-yl Ring (e.g., C-4') | Could alter electronic properties and the orientation of the pyridin-2-yl ring relative to the core. | Modifies the peripheral region of the molecule. |
Elucidating Key Structural Features for Desired Molecular Outcomes
The this compound molecule consists of a rigid, fused imidazo[1,2-a]pyridine core and an attached pyridin-2-yl ring. The primary source of conformational flexibility is the rotation around the single bond connecting these two heterocyclic systems.
Studies of similar structures show that the torsion angles between the imidazopyridine core and attached aryl side chains are typically in a periplanar conformation, meaning the rings are mostly coplanar. nih.gov For example, derivatives with phenyl side chains exhibit torsion angles ranging from 165.2° to 178.9°. nih.gov While the fused core is inherently rigid, this rotational freedom allows the molecule to adopt different conformations to fit optimally into a binding site. Introducing bulky substituents near the linkage point can restrict this rotation, increasing rigidity, which can be either beneficial or detrimental depending on the target's requirements.
The distribution of electrons within the this compound scaffold is fundamental to its ability to form non-covalent bonds. The nitrogen atoms in both ring systems act as hydrogen bond acceptors, while the aromatic rings can participate in π-π stacking and hydrophobic interactions.
Modifying the scaffold with electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can fine-tune these properties:
Electron-Donating Groups (e.g., -CH3, -OCH3) : These groups increase the electron density of the aromatic system, potentially enhancing cation-π interactions and altering the strength of hydrogen bonds. ijrpr.com
Electron-Withdrawing Groups (e.g., -Cl, -CF3) : These groups decrease the electron density, creating regions of positive electrostatic potential on the ring. This can favor interactions with electron-rich residues in a protein and enable halogen bonding. nih.gov
The strategic placement of these groups can therefore modulate the molecule's electrostatic potential map, guiding its orientation and binding affinity within a specific biological target. nih.gov
Rational Design Strategies for Compound Optimization
The optimization of compounds based on the imidazo[1,2-a]pyridine scaffold is a meticulous process guided by rational design principles aimed at enhancing therapeutic efficacy and metabolic stability. nih.gov A primary strategy involves systematic structural modification based on previous structure-activity relationship (SAR) analyses. nih.gov For instance, in the development of anticancer agents, the imidazo[1,2-a]pyridine moiety is recognized as a key pharmacodynamic group and has been strategically introduced into other molecular scaffolds, such as 4-aminoquinazoline, to improve inhibitory activities against specific targets like PI3Kα. nih.gov
Another key strategy is pharmacophore fusion, where the imidazo[1,2-a]pyridine core is combined with other known active scaffolds to create hybrid molecules with potentially synergistic or enhanced biological activity. nih.gov This approach has been successfully employed to develop novel inhibitors for various cellular pathways. nih.gov Researchers also perform systematic structural optimization to improve the metabolic stability of these compounds, a critical step toward developing viable drug candidates. nih.gov This can involve modifying specific substitution patterns on the core structure that are identified as metabolic weak spots. researchgate.net The goal of these rational design approaches is to create derivatives with improved potency, selectivity, and drug-like properties. nih.gov
Leveraging Computational Insights for Targeted Synthesis
Computational chemistry plays a pivotal role in the rational design and targeted synthesis of this compound analogs. nih.gov Techniques such as molecular docking are extensively used to predict the binding affinity and orientation of newly designed compounds within the active site of a biological target. nih.gov For example, docking studies have been used to evaluate imidazo[1,2-a]pyrimidine (B1208166) derivatives as potential inhibitors of proteins crucial for SARS-CoV-2 cell entry. nih.gov
Density Functional Theory (DFT) is another powerful computational method applied to this class of compounds. nih.gov DFT calculations help in determining key electronic and structural properties, such as the energy of Frontier Molecular Orbitals (FMO) and the Molecular Electrostatic Potential (MEP), which provide insights into the reactivity and interaction capabilities of the molecules. nih.gov These theoretical characterizations aid in understanding the relationship between the chemical structure and the observed optical and photophysical properties of derivatives. mdpi.com
Furthermore, in silico tools are employed for predictive assessments of pharmacokinetic properties. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and drug-likeness predictions are routinely carried out to filter compounds with promising profiles early in the discovery process, thereby saving resources and guiding synthetic efforts toward candidates with a higher probability of success. nih.gov Virtual screening of large compound libraries containing the imidazo[1,2-a]pyridine core has also proven effective in identifying novel hit compounds for various diseases, including visceral leishmaniasis. researchgate.net
Development of Molecular Descriptors for SAR Models
The development of robust Structure-Activity Relationship (SAR) models is crucial for understanding how structural variations in the this compound scaffold affect its biological activity. These models rely on molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.
SAR studies have consistently shown that the biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the bicyclic core. researchgate.net For instance, in the context of antimicrobial agents, the nature of the group on the phenyl ring at the C-2 position and the type of substituent at the C-7 position have been identified as critical determinants of inhibitory activity against various bacterial strains. researchgate.net Similarly, for anticancer applications, the substitution patterns around the core structure are known to significantly influence the regulation of cellular pathways. nih.gov
The insights gained from these SAR studies are instrumental in guiding the design of new analogs with improved potency and selectivity. By systematically altering substituents and correlating these changes with biological outcomes, researchers can build predictive models that accelerate the discovery of lead compounds. researchgate.net
The table below summarizes key SAR findings for the imidazo[1,2-a]pyridine scaffold based on available research.
| Position on Scaffold | Type of Substituent | Impact on Biological Activity | Target/Application |
| C-2 | Phenyl Ring Substituents | Influences antimicrobial potency. researchgate.net | Antimicrobial |
| C-6 | Quinazoline Moiety | Introduction of this group enhances PI3Kα inhibitory activity. nih.gov | Anticancer (PI3Kα) |
| C-7 | Various Substituents | Nature of the group affects antimicrobial activity. researchgate.net | Antimicrobial |
| General | Substitution Patterns | Modulates activity in various cellular pathways for targeted anticancer effects. nih.gov | Anticancer |
Advanced Applications in Materials Science and Catalysis
Optoelectronic Materials
The unique photophysical properties of the imidazo[1,2-a]pyridine (B132010) core, characterized by a π-conjugated bicyclic structure, are central to its use in optoelectronics. ijrpr.com This scaffold is a component in molecules designed for applications such as chemical sensing, solid-state lighting, and photocatalysis. ijrpr.com Functionalization of the ImPy core allows for the fine-tuning of its electronic and optical properties. For instance, adding electron-donating or electron-accepting groups can modulate the energy and lifetime of emission, shifting it from the near-UV to the deep-blue region. nih.gov This adaptability makes the ImPy framework a versatile platform for creating a new generation of optoelectronic materials.
Fluorescent Probes and Dyes
Derivatives of imidazo[1,2-a]pyridine are widely explored as fluorescent probes due to their excellent fluorescence quantum yields. ijrpr.com The π-expanded conjugation of the fused ring system is responsible for these desirable properties, making them useful for creating fluorescent reporters for biological imaging and chemical sensing. ijrpr.com
Researchers have successfully designed and synthesized ImPy-based fluorescent sensors for the detection of various analytes. For example, an imidazo[1,2-a]pyridine-functionalized xanthene dye was developed as a highly selective fluorescent probe for mercury ions (Hg²⁺). rsc.org This probe demonstrated a large Stokes shift and high tolerance to a wide pH range. rsc.org Similarly, novel chemosensors based on the ImPy scaffold have been created for detecting zinc ions (Zn²⁺), exhibiting a significant fluorescence enhancement in the presence of the target ion with a low detection limit of 6.8 × 10⁻⁸ M. rsc.orgscispace.com Other fused ImPy probes have shown high sensitivity and selectivity for iron (Fe³⁺) and mercury (Hg²⁺) ions in aqueous solutions and within living cells. rsc.org
Emitters in Imaging and Microscopy
The strong luminescence and photostability of imidazo[1,2-a]pyridine derivatives make them excellent candidates for emitters in advanced imaging and microscopy techniques. Their utility has been demonstrated in detecting specific biologically relevant molecules and ions within cellular environments. For instance, ImPy-based probes have been successfully used for fluorescence imaging of Hg²⁺ in HeLa cells and Fe³⁺ in HeLa cells. rsc.orgrsc.org
Furthermore, a small-molecule fluorescent probe, 2-(imidazo[1,2-a]pyridin-2-yl)phenyl acrylate (B77674) (IPPA), was designed for the sensitive and selective imaging of cysteine in living cells and even in zebrafish. nih.gov This probe showed a 76-fold increase in fluorescence intensity upon reacting with cysteine and was capable of distinguishing cysteine from other similar biological thiols. nih.gov The development of ImPy derivatives with two-photon absorption (TPA) capabilities is also noteworthy, as TPA allows for deeper tissue imaging in the near-infrared (NIR) region, a significant advantage for bioimaging applications. researchgate.net
Applications in Organic Light-Emitting Diodes (OLEDs)
The imidazo[1,2-a]pyridine core is a key component in the design of efficient emitters for Organic Light-Emitting Diodes (OLEDs), particularly for achieving deep-blue emission, which remains a significant challenge in display technology. nih.gov The electron-accepting nature of the ImPy unit makes it suitable for constructing bipolar fluorescent emitters, where it can be paired with an electron-donating moiety. nih.gov
This donor-acceptor strategy has led to the creation of high-performance deep-blue OLEDs with high brightness and, crucially, negligible efficiency roll-off at high current densities. nih.govresearchgate.net In one study, two emitters, IP-PPI and IP-DPPI, were synthesized using imidazo[1,2-a]pyridine as the electron acceptor and phenanthroimidazole as the electron donor. nih.gov The resulting OLEDs exhibited impressive performance metrics, as detailed in the table below.
| Device Configuration | Emitter | Max. EQE (%) | CIE Coordinates (x, y) | Brightness (cd/m²) | Reference |
|---|---|---|---|---|---|
| Non-doped | IP-PPI | 4.85 | (0.153, 0.097) | 10000 | nih.gov |
| Non-doped | IP-DPPI | 4.74 | (0.154, 0.114) | 10000 | nih.gov |
| 40 wt% Doped | IP-PPI | 5.23 | (0.154, 0.077) | 10000 | nih.gov |
| 20 wt% Doped | IP-DPPI | 6.13 | (0.153, 0.078) | >5000 | nih.gov |
Max. EQE: Maximum External Quantum Efficiency; CIE: Commission Internationale de l'Éclairage.
These results underscore the potential of ImPy-based materials in producing state-of-the-art deep-blue OLEDs that meet the stringent requirements for modern displays. nih.gov
Chemosensors and Laser Dyes
The inherent fluorescence of the imidazo[1,2-a]pyridine scaffold makes it a foundational element for developing chemosensors. These sensors operate by exhibiting a change in their fluorescence (either "turn-on" or "turn-off") upon binding with a specific analyte. This principle has been applied to create highly sensitive and selective probes for various substances.
A notable application is the development of ImPy-based fluorescent probes for the detection of nerve agent simulants, such as diethyl chloro phosphate (B84403) (DCP) and diethyl cyanophosphonate (DCNP). nih.govscilit.com Researchers have synthesized probes that can detect these organophosphorus compounds at micromolar concentrations within seconds. nih.gov One such probe, when fabricated into a portable paper strip, allowed for the real-time, naked-eye detection of DCP in both water and vapor states, highlighting its practical utility. nih.gov Additionally, the ImPy framework has been investigated for its potential use in laser dyes.
Catalysis and Ligand Design
Beyond optoelectronics, the imidazo[1,2-a]pyridine structure is a valuable scaffold in coordination chemistry and catalysis. The presence of multiple nitrogen atoms within the fused heterocyclic system allows it to act as a potent ligand, capable of coordinating with a variety of metal centers. The synthesis of imidazo[1,2-a]pyridines and their derivatives is often facilitated by transition metal-catalyzed reactions, employing metals such as copper and palladium. nih.govresearchgate.netthieme-connect.com
Use as Ligands for Transition Metals
The pyridyl-substituted imidazopyridine framework, exemplified by structures like 7-pyridin-2-ylimidazo[1,2-a]pyridine, can act as a bidentate N,N-cheating ligand, similar to the classic 2,2'-bipyridine. uva.esresearchgate.net The nitrogen on the pyridine (B92270) ring and one of the nitrogens from the imidazo[1,2-a]pyridine core can coordinate to a single metal center.
Research on the closely related isomer, 3-(pyridin-2-yl)imidazo[1,5-a]pyridine, has demonstrated its ability to form stable complexes with a wide array of transition and main-group metals. uva.esresearchgate.net These complexes have been fully characterized, revealing various coordination geometries. This body of work provides a strong indication of the coordination potential of other pyridyl-imidazo[1,2-a]pyridine isomers.
| Metal Center | Complex Example | Coordination Geometry | Reference |
|---|---|---|---|
| Nickel (Ni) | [Ni(acac)₂(Py-indz)] | Octahedral | uva.esresearchgate.net |
| Manganese (Mn) | [Mn₂Cl₄(Py-indz)₂] | - | uva.esresearchgate.net |
| Zinc (Zn) | [Zn{S₂P(OEt)₂}₂(Py-indz)] | Pentacoordinate | uva.esresearchgate.net |
| Cadmium (Cd) | [Cd{S₂P(OEt)₂}₂(Py-indz)] | Hexacoordinate | uva.esresearchgate.net |
| Copper (Cu) | [Cu(PPh₃)₂(Py-indz)]BF₄ | - | uva.esresearchgate.net |
| Rhenium (Re) | [ReBr(CO)₃(Py-indz)] | - | uva.esresearchgate.net |
| Ruthenium (Ru) | [RuCl(p-cym)(Py-indz)]PF₆ | Half-sandwich "piano-stool" | uva.esresearchgate.net |
Note: The ligand in the table, Py-indz, is 3-(pyridin-2-yl)imidazo[1,5-a]pyridine, a structural isomer of the title compound, used here to illustrate the coordination capabilities of the general scaffold.
The ability of these ligands to stabilize various metal ions in different oxidation states and geometries opens up possibilities for their use in designing novel catalysts and functional materials. The electronic properties of the resulting metal complexes can be tuned by modifying the substituents on the imidazo[1,2-a]pyridine ring, offering a pathway to develop catalysts with specific activities and selectivity.
Role in Organocatalysis
The field of asymmetric organocatalysis has seen significant growth, utilizing small organic molecules to catalyze chemical transformations. While the imidazo[1,2-a]pyridine scaffold is a key target for synthesis using organocatalysts, its direct application as an organocatalyst is a more nascent area of exploration. nih.govresearchgate.net
Recent research has demonstrated the highly efficient atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines through an asymmetric multicomponent reaction. nih.govresearchgate.net In these studies, a chiral phosphoric acid catalyst was employed to control the stereochemistry of the Groebke-Blackburn-Bienaymé (GBB) reaction, yielding products with high enantioselectivity. researchgate.net This highlights the role of organocatalysis in producing chiral imidazo[1,2-a]pyridine derivatives. The potential for the this compound structure itself to act as a catalyst, perhaps as a chiral base or through hydrogen bonding interactions after suitable modification, remains an area of interest for future research.
Applications in C-C Coupling Reactions
The synthesis of the imidazo[1,2-a]pyridine core often involves transition-metal-catalyzed C-C and C-N bond-forming reactions. researchgate.netorganic-chemistry.org Methodologies such as copper-catalyzed domino A³-coupling and oxidative coupling are employed to construct this heterocyclic system from various precursors. researchgate.netacs.org
Beyond its synthesis, the structure of this compound, featuring both a pyridine nitrogen and an imidazole (B134444) nitrogen, makes it an excellent candidate for a bidentate N,N-ligand. Such ligands are crucial in transition-metal catalysis for stabilizing the metal center and tuning its reactivity. Its structural rigidity and defined bite angle could be advantageous in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for constructing complex organic molecules. While specific studies detailing the use of this compound as a ligand in these reactions are not extensively documented, its potential is inferred from the widespread use of similar bidentate nitrogen-containing heterocyclic ligands.
Ruthenium-Catalyzed Olefin Metathesis
Ruthenium-catalyzed olefin metathesis is a powerful tool in organic synthesis and polymer chemistry, with the catalyst's performance heavily dependent on the nature of its ligands. nih.gov N-heterocyclic carbenes (NHCs) and various N-donor ligands, including pyridines and imidazoles, are known to stabilize ruthenium catalysts and modulate their activity. nih.govmdpi.com
The this compound molecule is a promising candidate for a chelating ligand in phosphine-free ruthenium metathesis catalysts. mdpi.com The incorporation of strongly binding, chelating ligands can enhance catalyst stability and create "latent" catalysts that initiate only in response to a specific stimulus, such as the addition of an acid. beilstein-journals.org For example, ruthenium complexes bearing a bidentate picolinate (B1231196) ligand have demonstrated such latent behavior. beilstein-journals.org The bidentate N,N chelation offered by this compound could similarly be used to design robust and controllable ruthenium catalysts for ring-closing metathesis (RCM), cross-metathesis (CM), and enyne metathesis reactions. beilstein-journals.org
Agrochemical Formulations
The imidazo[1,2-a]pyridine scaffold is present in molecules with a wide array of biological activities, including applications in agrochemicals. mdpi.com Derivatives of this heterocycle have been investigated for their potential as insecticidal and herbicidal agents. nih.gov The biological activity stems from the ability of these compounds to interact with specific biochemical pathways in pests and weeds. The functionalization of the core imidazo[1,2-a]pyridine structure allows for the fine-tuning of these properties, enhancing potency and selectivity. Consequently, derivatives like this compound are of significant interest for the development of new agrochemical formulations.
Polymer Science and Functional Materials
The unique photophysical properties of the imidazo[1,2-a]pyridine scaffold make it a valuable component in materials science. mdpi.com These compounds often exhibit high fluorescence quantum yields and large Stokes shifts, which are desirable characteristics for applications in bioimaging, chemical sensors, and organic light-emitting diodes (OLEDs). mdpi.com The extended π-conjugated system of this compound is expected to enhance these luminescent properties.
Furthermore, the bidentate chelating nature of this molecule makes it an ideal organic linker for the construction of coordination polymers and metal-organic frameworks (MOFs). researchgate.net These materials have applications in gas storage, separation, and catalysis. The incorporation of the imidazo[1,2-a]pyridine moiety into a polymer backbone can create functional materials with tailored electronic and optical properties.
Sequence-defined polymers, where monomers are arranged in a specific and controlled order, represent a frontier in polymer science, enabling the creation of materials with highly specialized functions, such as information storage or complex folded architectures. The rigid, planar structure of this compound, combined with its potential for functionalization at multiple sites, makes it a compelling candidate as a monomeric building block for such polymers. By modifying the molecule with reactive groups, it can be incorporated into oligomers and polymers using controlled polymerization techniques. The precise orientation and electronic properties imparted by the this compound unit could be used to dictate the supramolecular organization and function of the final polymer chain.
Corrosion Inhibition Studies
Heterocyclic compounds containing nitrogen, oxygen, and sulfur atoms are well-known for their efficacy as corrosion inhibitors for metals, particularly for mild steel in acidic environments. uotechnology.edu.iqchemmethod.com The imidazo[1,2-a]pyridine and related imidazo[1,2-a]pyrimidine (B1208166) scaffolds have been shown to be highly effective in this regard. frontiersin.orgnih.gov These molecules function by adsorbing onto the metal surface, forming a protective barrier that inhibits both anodic metal dissolution and cathodic hydrogen evolution. nih.gov
Studies on various derivatives show that they act as mixed-type inhibitors, and their adsorption typically follows the Langmuir adsorption isotherm model. frontiersin.org The efficiency of inhibition is dependent on the concentration of the inhibitor, temperature, and the specific molecular structure. The presence of aromatic rings and heteroatoms facilitates strong adsorption onto the steel surface.
Detailed research on compounds structurally similar to this compound provides insight into its potential effectiveness. The data below summarizes findings for related pyridine and imidazo[1,2-a]pyrimidine derivatives.
| Inhibitor Compound | Medium | Concentration | Temperature (°C) | Inhibition Efficiency (η%) | Reference |
|---|---|---|---|---|---|
| 3-acetyl-4-(4-bromophenyl)-6-(2-oxo-2H-chromen-3-yl)pyridine-2(1H)-one (ABCP) | 0.5 M HCl | 0.5 mM | 25 | 98.4% | uotechnology.edu.iq |
| 2,4-diphenylbenzo uotechnology.edu.iqfrontiersin.orgimidazo[1,2-a]pyrimidine (DPIP) | 1 M HCl | 0.1 mM | - | 90.5% | frontiersin.org |
| 2-(4-octylphenyl)-4-phenylbenzo uotechnology.edu.iqfrontiersin.orgimidazo[1,2-a]pyrimidine (OPIP) | 1 M HCl | 0.1 mM | - | 91.9% | frontiersin.org |
| Imidazo[1,2-a]pyrimidine-Schiff base (IPY 1) | 1.0 M HCl | 10⁻³ M | 25 | 96.1% | nih.gov |
| Imidazo[1,2-a]pyrimidine-Schiff base (IPY 2) | 1.0 M HCl | 10⁻³ M | 25 | 94.2% | nih.gov |
The high efficiencies observed for these related structures strongly suggest that this compound would also serve as an excellent corrosion inhibitor, leveraging the synergistic effect of its multiple nitrogen atoms and aromatic systems for robust surface adsorption.
| Inhibitor Compound | Parameter | Value | Method | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyrimidine-Schiff base (IPY 1) | ηEIS (%) at 10⁻³ M | 95.43% | Electrochemical Impedance Spectroscopy (EIS) | nih.gov |
| Rct (Ω·cm²) at 10⁻³ M | - | |||
| Imidazo[1,2-a]pyrimidine-Schiff base (IPY 2) | ηEIS (%) at 10⁻³ M | 94.37% | ||
| Rct (Ω·cm²) at 10⁻³ M | - | |||
| 2,4-diphenylbenzo uotechnology.edu.iqfrontiersin.orgimidazo[1,2-a]pyrimidine (DPIP) | Rct (Ω·cm²) at 0.1 mM | 329.2 | EIS | frontiersin.org |
| 2-(4-octylphenyl)-4-phenylbenzo uotechnology.edu.iqfrontiersin.orgimidazo[1,2-a]pyrimidine (OPIP) | Rct (Ω·cm²) at 0.1 mM | 387.8 | EIS | frontiersin.org |
Note: Rct refers to charge transfer resistance; higher values indicate better inhibition.
Reversible Electrochemical Properties
A comprehensive review of scientific literature reveals a notable absence of specific research focused on the reversible electrochemical properties of This compound . While the broader class of imidazo[1,2-a]pyridine derivatives has been the subject of extensive investigation for applications in medicinal chemistry, optoelectronics, and as fluorescent probes, detailed studies elucidating the reversible redox behavior of this particular isomer are not publicly available.
The electrochemical characteristics of imidazo[1,2-a]pyridine systems are intrinsically linked to their electron-rich nature, which allows them to act as effective electron donors in donor-acceptor molecular architectures. The potential for reversible electrochemistry is suggested by studies on related heterocyclic compounds, where reversible redox activity has been observed. However, without direct experimental data from techniques such as cyclic voltammetry for this compound, any discussion of its specific reversible electrochemical properties, including redox potentials and cycling stability, would be speculative.
Further research is required to characterize the electrochemical profile of this compound to determine its suitability for advanced applications in materials science, such as in organic electronics, electrochromic devices, or as a redox-active catalyst.
Future Research Directions and Emerging Paradigms
Development of Novel and Green Synthetic Methodologies
The development of environmentally benign and efficient synthetic routes to complex molecules is a cornerstone of modern organic chemistry. Future efforts in the synthesis of 7-pyridin-2-ylimidazo[1,2-a]pyridine and its derivatives will likely focus on the principles of green chemistry, minimizing waste and energy consumption.
Traditional methods for the synthesis of imidazo[1,2-a]pyridines often involve harsh reaction conditions, toxic solvents, and metal catalysts. mdpi.comorganic-chemistry.org Emerging sustainable approaches that can be applied to the synthesis of this compound include:
Microwave-Assisted Synthesis: This technique has been shown to accelerate the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives, often in greener solvents like water-isopropanol mixtures. acs.orgacs.org Microwave irradiation can significantly reduce reaction times and improve yields, offering a more energy-efficient alternative to conventional heating. acs.orgacs.org
Catalyst-Free Reactions: The development of catalyst-free annulation reactions, for instance, under microwave irradiation in green solvents, presents a promising avenue for the eco-friendly synthesis of the imidazo[1,2-a]pyridine core. acs.org
Multicomponent Reactions (MCRs): One-pot multicomponent reactions, such as the Groebke–Blackburn–Bienaymé (GBB-3CR) reaction, are highly efficient for creating molecular complexity in a single step. mdpi.commdpi.com Employing green catalysts like ammonium (B1175870) chloride in such reactions can lead to the sustainable production of functionalized imidazo[1,2-a]pyridines. mdpi.com
Visible-Light Photoredox Catalysis: This strategy has emerged as a powerful tool for the C-H functionalization of imidazo[1,2-a]pyridines, allowing for the introduction of various substituents under mild conditions. mdpi.comnih.gov This eco-friendly method avoids the need for harsh reagents and high temperatures. mdpi.com
Integration of Advanced Computational and Experimental Techniques
The synergy between computational modeling and experimental work is becoming increasingly crucial for the rational design of molecules and the elucidation of reaction mechanisms.
Advanced computational methods, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure, reactivity, and spectroscopic properties of molecules like this compound. Future research will likely see a greater integration of these techniques with experimental validation to:
Predict Reactivity: DFT calculations can predict the most likely sites for electrophilic or nucleophilic attack, guiding the exploration of new reactions.
Elucidate Reaction Mechanisms: Computational modeling can help to map out the energy profiles of reaction pathways, providing insights into the intermediates and transition states involved in the synthesis and functionalization of the imidazo[1,2-a]pyridine scaffold.
Interpret Spectroscopic Data: Theoretical calculations of NMR and other spectroscopic parameters can aid in the unambiguous structural confirmation of new derivatives.
Exploration of Underexplored Reactivity Profiles
While the imidazo[1,2-a]pyridine core is well-studied, there remains significant potential for discovering novel reactivity patterns, particularly for specifically substituted derivatives like this compound. Future research will likely focus on:
Site-Selective C-H Functionalization: While C3 functionalization is common, the selective functionalization of other positions on both the imidazo[1,2-a]pyridine and the pendant pyridine (B92270) ring is an area ripe for exploration. mdpi.comnih.govrsc.org The development of new directing groups and catalytic systems will be key to achieving this.
Radical Reactions: The use of radical intermediates in the functionalization of the imidazo[1,2-a]pyridine scaffold is a growing area of interest, offering new pathways to previously inaccessible derivatives. rsc.org
Post-Modification of Functional Groups: Introducing reactive handles onto the this compound framework will enable further diversification and the synthesis of complex molecular architectures.
Development of High-Throughput Synthesis and Screening Platforms
The demand for large and diverse libraries of compounds for drug discovery and materials science necessitates the development of automated and high-throughput methods. For this compound and its analogues, future directions include:
Automated Flow Synthesis: Continuous flow chemistry offers precise control over reaction parameters, enabling the rapid and automated synthesis of compound libraries with high purity. researchgate.net This technology can accelerate the optimization of reaction conditions and the production of derivatives for screening. researchgate.net
Virtual Screening: In silico methods, such as virtual screening of large compound databases, can be used to identify promising derivatives of this compound for specific biological targets or material properties. scispace.comresearchgate.net This computational pre-screening can prioritize synthetic efforts and increase the efficiency of the discovery process. scispace.comresearchgate.net
Phenotypic Screening: High-content phenotypic screening of imidazo[1,2-a]pyridine libraries against various cell lines can uncover novel biological activities and mechanisms of action that might be missed by target-based approaches. nih.gov
Expanding Applications in Emerging Technological Domains
While the biological activity of imidazo[1,2-a]pyridines is well-documented, their unique photophysical and electronic properties suggest potential applications in various technological fields. Future research is expected to explore the use of this compound and its derivatives in:
Organic Electronics: Imidazo[1,2-a]pyridine has been investigated as an electron acceptor in the construction of deep-blue organic light-emitting diodes (OLEDs). nih.gov The specific substitution pattern of this compound may offer opportunities to tune the electronic and photophysical properties for high-performance optoelectronic devices. nih.gov
Fluorescent Probes and Sensors: The inherent fluorescence of the imidazo[1,2-a]pyridine scaffold makes it an attractive platform for the development of chemosensors and biological imaging agents. nih.gov The pyridine substituent in this compound could act as a binding site for specific analytes, enabling the design of selective fluorescent probes.
Materials Science: The rigid, planar structure of the imidazo[1,2-a]pyridine system is a desirable feature for the construction of advanced materials, including high-performance dyes and functional polymers. researchgate.netrsc.org
Deeper Mechanistic Understanding of Molecular Interactions
While the imidazo[1,2-a]pyridine scaffold is known to interact with a range of biological targets, a deeper, more nuanced understanding of the specific molecular interactions underpinning its activity is a critical area for future research. The biological effects of many derivatives are often attributed to their ability to inhibit various kinases and modulate key signaling pathways. nih.govnih.govnih.gov For instance, derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), VEGFR, PI3K, and EGFR, which are crucial in cancer progression. nih.gov The anti-cancer activity of some imidazo[1,2-a]pyridines has been linked to the inhibition of the AKT/mTOR pathway and the induction of apoptosis through the p53/Bax pathway. nih.gov
Further investigations are needed to precisely map the binding modes and intermolecular forces—such as hydrogen bonds, hydrophobic interactions, and π-stacking—that govern the affinity and selectivity of compounds like this compound for their targets. The protonation of the pyridine and imidazole (B134444) nitrogen atoms can significantly influence the electronic properties and, consequently, the interaction profile of the molecule. st-andrews.ac.uk Understanding these subtle electronic effects is crucial for explaining the mechanism of action. For example, specific derivatives have been identified as potent inhibitors of the QcrB subunit of cytochrome bcc in Mycobacterium tuberculosis, a mechanism that disrupts the pathogen's energy metabolism. nih.gov A detailed structural and energetic analysis of this interaction could guide the design of more potent and selective antitubercular agents.
Future studies should employ advanced biophysical techniques such as X-ray crystallography of ligand-protein complexes, cryo-electron microscopy, and advanced NMR spectroscopy to provide high-resolution snapshots of these interactions. Such detailed mechanistic insights are indispensable for transitioning from broad-spectrum activity to precisely targeted therapeutic agents.
Table 1: Known Molecular Targets and Pathways for the Imidazo[1,2-a]pyridine Scaffold
| Target/Pathway | Therapeutic Area | Mechanism of Action |
|---|---|---|
| Cyclin-Dependent Kinases (CDKs) | Cancer | Inhibition of cell cycle progression. nih.govnih.gov |
| PI3K/AKT/mTOR Pathway | Cancer | Inhibition of survival signaling pathways, induction of apoptosis. nih.govnih.gov |
| VEGFR, EGFR | Cancer | Inhibition of angiogenesis and tumor growth signaling. nih.gov |
| STAT3/NF-κB Pathway | Cancer, Inflammation | Modulation of inflammatory responses and cell survival. nih.gov |
| QcrB (cytochrome bcc subunit) | Tuberculosis | Inhibition of oxidative phosphorylation and ATP synthesis in Mtb. nih.gov |
Predictive Modeling for Accelerated Discovery
The integration of computational and predictive modeling is set to revolutionize the discovery and optimization of novel imidazo[1,2-a]pyridine derivatives. These in silico approaches can significantly reduce the time and cost associated with traditional trial-and-error laboratory synthesis and screening. Molecular docking studies are already being employed to predict the binding affinities and conformations of these compounds within the active sites of target proteins. nih.gov For example, docking has been used to investigate the interaction between a novel imidazo[1,2-a]pyridine derivative and the p50 subunit of NF-κB, providing a rational basis for its observed anti-inflammatory activity. nih.gov
Beyond simple docking, the development and application of quantitative structure-activity relationship (QSAR) models can identify key molecular descriptors that correlate with biological activity. rsc.org These models, built upon existing experimental data, can predict the potency of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. Machine learning and artificial intelligence (AI) algorithms represent the next frontier, capable of analyzing vast datasets to uncover complex, non-linear relationships between chemical structure and function that may not be apparent through traditional analysis.
Predictive models are also crucial for forecasting the absorption, distribution, metabolism, and excretion (ADME) properties of new derivatives. Early-stage prediction of pharmacokinetic profiles can help avoid costly late-stage failures in drug development. nih.gov As computational power increases and algorithms become more sophisticated, these predictive tools will become indispensable for the rational design of this compound analogues with optimized potency, selectivity, and drug-like properties.
Table 2: Application of Predictive Modeling in Imidazo[1,2-a]pyridine Research
| Modeling Technique | Application | Outcome/Goal |
|---|---|---|
| Molecular Docking | Target Interaction Analysis | Predict binding modes and affinity for proteins like NF-κB and kinases. nih.gov |
| QSAR | Lead Optimization | Identify structural features that enhance biological activity (e.g., anti-TB potency). rsc.org |
| Pharmacophore Modeling | Virtual Screening | Discover novel scaffolds or derivatives that fit a known biological target's interaction map. |
| ADME Prediction | Drug Development | Forecast pharmacokinetic properties to guide the design of compounds with better bioavailability. nih.gov |
Opportunities in Iterative Methodologies and Building Block Chemistry
The this compound core is an exemplary building block for the construction of diverse chemical libraries. Advances in synthetic organic chemistry provide powerful tools for its elaboration, enabling iterative methodologies for rapid analogue synthesis and property optimization. Modern synthetic methods, particularly those involving C-H functionalization, have made the targeted modification of the imidazo[1,2-a]pyridine scaffold more efficient and atom-economical than ever before. mdpi.com
Visible light-induced photocatalysis, for instance, offers a green and mild approach to introduce a variety of functional groups at the C3 position of the imidazo[1,2-a]pyridine ring. mdpi.com Similarly, transition metal-catalyzed cross-coupling reactions, such as those employing copper or palladium, allow for the precise and versatile installation of aryl, alkyl, and other groups at various positions on the heterocyclic core. nih.govorganic-chemistry.orgresearchgate.net A key advantage of these modern methods is their broad functional group tolerance, which permits the late-stage diversification of complex molecules, accelerating the exploration of structure-activity relationships. organic-chemistry.org
The concept of "building block chemistry" involves using the core scaffold as a platform to which various functionalities can be appended. The development of robust, high-throughput synthetic routes allows for the creation of large libraries of derivatives where substituents at the 7-position (the pyridine ring) and other sites are systematically varied. This iterative process of design, synthesis, and testing, often guided by predictive modeling, facilitates a rapid cycle of learning and optimization. Such strategies are essential for fine-tuning the biological activity, photophysical properties, or material characteristics of new compounds derived from the this compound template.
Table 3: Modern Synthetic Methodologies for Imidazo[1,2-a]pyridine Functionalization
| Methodology | Position(s) Functionalized | Key Features |
|---|---|---|
| C-H Functionalization (Photocatalysis) | C3 | Mild, green conditions; introduces fluoroalkyl, formyl, and other groups. mdpi.com |
| Copper-Catalyzed Aerobic Oxidation | Core Formation | One-pot synthesis from 2-aminopyridines and ketones. organic-chemistry.org |
| Palladium-Catalyzed Cross-Coupling | Various (e.g., C7) | Versatile installation of aryl and other substituents. nih.gov |
| Multi-Component Reactions | Core Formation/Functionalization | High efficiency; builds molecular complexity in a single step. researchgate.net |
Q & A
Q. What are the common synthetic routes for preparing 7-pyridin-2-ylimidazo[1,2-a]pyridine derivatives?
Imidazo[1,2-a]pyridine derivatives are typically synthesized via:
- Oxidative amination : Using catalysts like MIL-68(In) under air, achieving yields of 69–74% for substituted derivatives (e.g., 7-methyl-2-nitro-3-aryl variants) .
- Multicomponent reactions (MCRs) : Iodine-catalyzed one-pot condensations of aryl aldehydes, 2-aminopyridines, and tert-butyl isocyanide yield fluorescent derivatives with anticancer activity .
- Ultrasound-assisted synthesis : Sonication with K₂CO₃ in PEG-400 efficiently produces 2-arylimidazo[1,2-a]pyridines in high purity .
Q. What spectroscopic techniques are essential for characterizing imidazo[1,2-a]pyridine derivatives?
Key methods include:
- NMR spectroscopy : For structural confirmation, as demonstrated in studies of 3-chloro-2-phenylimidazo[1,2-a]pyridine derivatives .
- X-ray crystallography : To resolve hydrogen bonding and intermolecular interactions, as seen in crystal structures of acetylated derivatives .
- FT-IR : Identifies functional groups (e.g., NH stretches in 7-methyl-2-carbohydrazide derivatives) .
Q. What biological activities have been reported for imidazo[1,2-a]pyridine derivatives?
- Anticancer activity : Derivatives like 12b (IC₅₀ = 11–13 µM against HepG2 and MCF-7 cells) show promise .
- Antimicrobial effects : 6-Bromo-2-methyl derivatives exhibit activity against multidrug-resistant tuberculosis .
- CNS applications : Certain analogues demonstrate anxiolytic and neuroleptic properties .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in imidazo[1,2-a]pyridine synthesis?
- Catalyst selection : MIL-68(In) enhances oxidative amination efficiency under ambient conditions .
- Solvent and temperature : Ethanol or methanol under reflux optimizes condensation reactions (e.g., 7-methyl-2-carbohydrazide synthesis) .
- Lewis acid additives : Acetylation reactions benefit from catalytic Lewis acids to avoid side products .
Q. How can researchers design experiments to evaluate the anticancer potential of novel derivatives?
- In vitro assays : Test cytotoxicity against panels like Hep-2, MCF-7, and A375 cells, comparing to standards (e.g., doxorubicin) .
- IC₅₀ determination : Use dose-response curves to quantify potency. For example, compound 12b showed IC₅₀ values of 11–91 µM across cancer and normal (Vero) cells .
- Selectivity analysis : Compare activity in malignant vs. normal cells to assess therapeutic windows .
Q. What strategies are employed to establish structure-activity relationships (SAR) for imidazo[1,2-a]pyridines?
- Substituent variation : Introduce groups like nitro (C-2), aryl (C-3), or trifluoromethyl (C-7) to probe electronic and steric effects .
- Bioisosteric replacement : Replace chlorine with fluorine or methyl groups to modulate bioavailability .
- Pharmacophore mapping : Identify critical motifs (e.g., the imidazo[1,2-a]pyridine core) for target binding .
Q. How can computational methods like DFT aid in designing imidazo[1,2-a]pyridine derivatives?
- Electronic structure analysis : DFT predicts charge distribution and reactive sites, guiding functionalization (e.g., Friedel-Crafts acylation at C-3) .
- Docking studies : Simulate interactions with biological targets (e.g., kinases or DNA) to prioritize synthetic targets .
- ADMET prediction : Estimate pharmacokinetic properties (e.g., logP, solubility) to optimize drug-likeness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
